molecular formula C15H12BrN3S B1209973 3-(4-BROMOPHENYL)-6-PHENYL-1,2,3,4-TETRAHYDRO-1,3,5-TRIAZINE-2-THIONE

3-(4-BROMOPHENYL)-6-PHENYL-1,2,3,4-TETRAHYDRO-1,3,5-TRIAZINE-2-THIONE

Cat. No.: B1209973
M. Wt: 346.2 g/mol
InChI Key: YDFYWPBKXIXYRB-UHFFFAOYSA-N
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Description

3-(4-BROMOPHENYL)-6-PHENYL-1,2,3,4-TETRAHYDRO-1,3,5-TRIAZINE-2-THIONE is a heterocyclic compound that contains a triazine ring with a bromophenyl and a phenyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-BROMOPHENYL)-6-PHENYL-1,2,3,4-TETRAHYDRO-1,3,5-TRIAZINE-2-THIONE typically involves the reaction of 4-bromobenzaldehyde with thiourea and benzaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the triazine ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like hydrochloric acid .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominated intermediates and products.

Chemical Reactions Analysis

Types of Reactions

3-(4-BROMOPHENYL)-6-PHENYL-1,2,3,4-TETRAHYDRO-1,3,5-TRIAZINE-2-THIONE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium thiolate or primary amines can be used in substitution reactions, typically under basic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminophenyl derivative, while oxidation might produce a sulfone derivative.

Mechanism of Action

The exact mechanism of action for 3-(4-BROMOPHENYL)-6-PHENYL-1,2,3,4-TETRAHYDRO-1,3,5-TRIAZINE-2-THIONE is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its triazine and phenyl groups. These interactions can disrupt normal cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-BROMOPHENYL)-6-PHENYL-1,2,3,4-TETRAHYDRO-1,3,5-TRIAZINE-2-THIONE is unique due to its specific triazine-thione structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H12BrN3S

Molecular Weight

346.2 g/mol

IUPAC Name

3-(4-bromophenyl)-6-phenyl-1,4-dihydro-1,3,5-triazine-2-thione

InChI

InChI=1S/C15H12BrN3S/c16-12-6-8-13(9-7-12)19-10-17-14(18-15(19)20)11-4-2-1-3-5-11/h1-9H,10H2,(H,17,18,20)

InChI Key

YDFYWPBKXIXYRB-UHFFFAOYSA-N

Canonical SMILES

C1N=C(NC(=S)N1C2=CC=C(C=C2)Br)C3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-BROMOPHENYL)-6-PHENYL-1,2,3,4-TETRAHYDRO-1,3,5-TRIAZINE-2-THIONE
Reactant of Route 2
3-(4-BROMOPHENYL)-6-PHENYL-1,2,3,4-TETRAHYDRO-1,3,5-TRIAZINE-2-THIONE
Reactant of Route 3
3-(4-BROMOPHENYL)-6-PHENYL-1,2,3,4-TETRAHYDRO-1,3,5-TRIAZINE-2-THIONE
Reactant of Route 4
3-(4-BROMOPHENYL)-6-PHENYL-1,2,3,4-TETRAHYDRO-1,3,5-TRIAZINE-2-THIONE
Reactant of Route 5
3-(4-BROMOPHENYL)-6-PHENYL-1,2,3,4-TETRAHYDRO-1,3,5-TRIAZINE-2-THIONE
Reactant of Route 6
3-(4-BROMOPHENYL)-6-PHENYL-1,2,3,4-TETRAHYDRO-1,3,5-TRIAZINE-2-THIONE

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